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Compound of Interest

Compound Name: 4-Chloroquinoline-6-carbaldehyde

Cat. No.: B1424190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4-
Chloroquinoline-6-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and

organic synthesis. Due to the limited availability of directly published complete experimental

spectra, this guide combines established spectroscopic principles with data from closely related

analogs to present a comprehensive analysis of its expected spectral properties.

Molecular Structure and Properties
4-Chloroquinoline-6-carbaldehyde possesses a quinoline core, which is a bicyclic aromatic

heterocycle containing a benzene ring fused to a pyridine ring. The key functional groups

influencing its spectroscopic behavior are the chloro-substituent at position 4 and the

carbaldehyde (formyl) group at position 6.

Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.62 g/mol

Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for 4-Chloroquinoline-6-
carbaldehyde based on the analysis of related compounds and fundamental spectroscopic

principles.
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Table 1: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium-Weak Aromatic C-H stretch

~2820 and ~2720 Medium-Weak
Aldehydic C-H stretch (Fermi

resonance)

~1700-1710 Strong C=O stretch (Aldehyde)

~1600-1450 Medium-Strong
Aromatic C=C and C=N

stretching vibrations

~1200-1300 Medium C-N stretch

~800-900 Strong

C-H out-of-plane bending

(indicative of substitution

pattern)

~700-800 Strong C-Cl stretch

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400
MHz)

Chemical Shift (δ, ppm) Multiplicity Assignment

~10.1 Singlet H-aldehyde

~8.9 Doublet H-2

~8.3 Doublet of doublets H-5

~8.2 Doublet H-7

~7.8 Doublet of doublets H-8

~7.6 Doublet H-3

Note: The precise chemical shifts and coupling constants are dependent on the solvent and

experimental conditions.
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Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100
MHz)

Chemical Shift (δ, ppm) Assignment

~191 C=O (Aldehyde)

~152 C-4

~150 C-8a

~148 C-2

~136 C-6

~131 C-5

~130 C-7

~128 C-4a

~125 C-8

~122 C-3

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

191/193
[M]⁺/ [M+2]⁺ molecular ion peaks (approx. 3:1

ratio due to ³⁵Cl/³⁷Cl isotopes)

162/164 [M-CHO]⁺

127 [M-CHO-Cl]⁺

Experimental Protocols
The following section details a plausible experimental protocol for the synthesis and

spectroscopic analysis of 4-Chloroquinoline-6-carbaldehyde.

Synthesis via Vilsmeier-Haack Reaction
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The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich

aromatic compounds and is a suitable method for the synthesis of 4-Chloroquinoline-6-
carbaldehyde from 4-chloroquinoline.

Materials:

4-Chloroquinoline

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

In a round-bottom flask, cool DMF to 0 °C under an inert atmosphere.

Slowly add POCl₃ dropwise to the cooled DMF with constant stirring.

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

Dissolve 4-chloroquinoline in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 4-6 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto

crushed ice.
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Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is

approximately 7-8.

Extract the aqueous layer with DCM (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield pure 4-Chloroquinoline-6-carbaldehyde.

Spectroscopic Analysis
FT-IR Spectroscopy:

The FT-IR spectrum is recorded using a Fourier-Transform Infrared Spectrometer, typically

with the sample prepared as a KBr pellet or as a thin film.

The spectrum is scanned over the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing

tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry:

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

The sample is introduced into the ion source, and the resulting fragments are analyzed.

Visualizations
Workflow for Spectroscopic Characterization
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-Chloroquinoline-
6-carbaldehyde.

Conceptual Signaling Pathway Involvement
While no specific signaling pathway has been definitively associated with 4-Chloroquinoline-
6-carbaldehyde in the literature, quinoline derivatives are known to interact with various

biological targets. A hypothetical interaction could involve the inhibition of a kinase signaling

pathway, a common mechanism for quinoline-based compounds in drug development.
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Caption: Hypothetical inhibition of a kinase signaling pathway by 4-Chloroquinoline-6-
carbaldehyde.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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